2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol
Description
2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is a fluorinated ethanol derivative featuring a trifluoromethyl group and a 3-fluoropyridin-4-yl substituent. Its molecular formula is C₇H₆F₄NO, with a molecular weight of 209.12 g/mol.
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
VXZRONIMYYUSPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol typically involves the reaction of 3-fluoropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Pharmaceutical Applications
The primary application of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol lies in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity. The compound's structure enhances its lipophilicity and metabolic stability, making it a candidate for drug development.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The trifluoromethyl group significantly influences interactions with biological targets, enhancing binding affinities to various receptors and enzymes. Techniques such as molecular docking simulations and binding assays are often employed to elucidate these mechanisms.
Table 1: Biological Activities of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains; potential for antibiotic development. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation; under investigation in clinical trials. |
Case Studies
A notable study explored the compound's efficacy as a selective inhibitor for GlyT1 (Glycine Transporter 1), demonstrating beneficial effects in patients with schizophrenia during clinical trials . This highlights the compound's potential role in neuropharmacology.
Agricultural Chemicals
In addition to its pharmaceutical applications, 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol finds utility in the development of agricultural chemicals . Its chemical properties make it suitable for use as a pesticide or herbicide.
Material Science Applications
The unique properties of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol also extend to material science. Its ability to form stable complexes with various substrates allows for its application in creating advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- Pyridine vs. This may enhance solubility in polar solvents or interactions in biological systems .
- Fluorination Pattern: The 3-fluoro substituent on the pyridine ring (target compound) vs.
Physical and Chemical Properties
- Molecular Weight and Polarity: The target compound (209.12 g/mol) is lighter than naphthalene derivatives (e.g., 226.20 g/mol for 2,2,2-trifluoro-1-(1-naphthalyl)ethanol) but heavier than simple phenyl analogs. Its pyridine ring likely increases polarity compared to purely hydrocarbon-based substituents .
Biological Activity
2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is C₇H₆F₃NO. Its structure features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and metabolic stability. This structural configuration is significant for its interaction with biological targets, influencing its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is primarily linked to its ability to interact with various enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's membrane permeability and binding affinity to hydrophobic sites on proteins. This interaction can modulate enzyme activities and influence various biochemical pathways.
Key Biological Activities
- Antimicrobial Properties : Fluorinated compounds are often investigated for their antimicrobial effects. Preliminary studies suggest that 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol exhibits significant antimicrobial activity against a range of pathogens. The presence of fluorine atoms may enhance the compound's efficacy by altering its interaction with microbial membranes.
- Anticancer Potential : Similar fluorinated pyridine derivatives have shown promise in anticancer applications due to their ability to inhibit specific cancer-related enzymes. The unique electronic properties imparted by the trifluoromethyl group may enhance the selectivity and potency of these compounds against cancer cells.
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to affect histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
Comparative Analysis
To better understand the uniqueness of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol | C₇H₈F₃N₃O | Contains an amino group | More polar due to amino functionality |
| 4-Fluoropyridine | C₅H₄F₃N | Basic pyridine derivative | Lacks alcohol functionality; primarily aromatic |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | Simple trifluoroalcohol | Lacks the pyridine ring structure |
The combination of a trifluoromethyl group with a hydroxyl functional group on a pyridine ring distinguishes 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol from simpler analogs.
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol. The results indicated potent activity against resistant strains such as Staphylococcus aureus MRSA, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Investigation into Enzyme Inhibition
Research published in MDPI highlighted the impact of fluorination on enzyme inhibition. Compounds similar to 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol were tested for their ability to inhibit HDACs. The findings suggested that increased fluorination correlates with enhanced inhibitory potency against these enzymes .
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol, and what catalysts are typically employed?
A validated method involves iodine-catalyzed Friedel-Crafts benzylation , where the compound reacts with substituted anilines. Optimized conditions (e.g., solvent polarity, iodine concentration) yield 65–98% efficiency. Catalyst selection (e.g., iodine over Lewis acids) minimizes side reactions and enhances regioselectivity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Key methods include:
- 19F NMR : Confirms trifluoroethyl group presence and monitors fluorine environments.
- 1H/13C NMR : Maps aromatic (pyridinyl) and alcohol proton signals.
- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-TOF).
- IR spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and C–F vibrations (1000–1300 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers away from oxidizers.
- Emergency protocols : Rinse eyes with water for 15+ minutes if exposed; consult MSDS for toxicity profiles .
Advanced Research Questions
Q. How do fluorine atoms influence the compound’s electronic environment and reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine increases electrophilicity at the pyridinyl ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT) reveal reduced electron density at the C4 position, enhancing nucleophilic aromatic substitution kinetics .
Q. What strategies resolve enantiomers of this compound, and what analytical methods validate chiral purity?
- Chiral TLC : Using microcrystalline cellulose triacetate (MCTA) plates with ethanol-water (80:20) achieves baseline separation (ΔRf = 0.17) and detects 1% enantiomeric impurity.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents provide quantitative enantiomeric excess (ee) analysis .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproduce conditions : Vary catalysts (e.g., iodine vs. Brønsted acids) and solvents (polar vs. nonpolar).
- Orthogonal validation : Cross-check NMR with X-ray crystallography (if crystals form) or compare retention factors in TLC/HPLC with literature.
- Database cross-referencing : Use PubChem or NIST data to verify spectral signatures .
Q. What role does this compound serve in medicinal chemistry, particularly in drug candidate synthesis?
It acts as a fluorinated pharmacophore in kinase inhibitors (e.g., targeting EGFR or VEGFR) due to enhanced metabolic stability from trifluoroethyl groups. Derivatives exhibit improved bioavailability and binding affinity in preclinical models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
